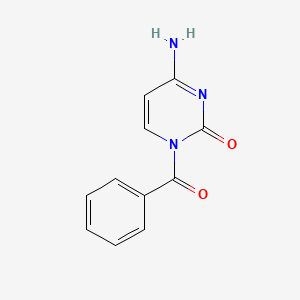

4-Amino-1-benzoylpyrimidin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N6-benzoyl cytosine is a modified nucleoside analogue, which is a derivative of cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the addition of a benzoyl group at the N6 position of the cytosine base. N6-benzoyl cytosine has been studied for its potential biological activities, including its role as an antitumor, antiviral, and chemotherapeutic agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N6-benzoyl cytosine typically involves the glycosylation of silyl derivatives of cytosine with acetylated glycals in the presence of a condensing agent such as tin tetrachloride (SnCl4). The reaction proceeds through the formation of N6-nucleosides with a double bond in the 2’ position, followed by the removal of protective groups using a methanol solution of ammonia . Another method involves the catalytic hydrogenation of the double bond in the carbohydrate fragment of the nucleosides obtained, using palladium on strontium carbonate as the catalyst .

Industrial Production Methods

Industrial production methods for N6-benzoyl cytosine are not well-documented in the literature. the general principles of nucleoside synthesis, including the use of protective groups and catalytic hydrogenation, are likely to be employed in large-scale production. The use of environmentally friendly and cost-effective methods, such as the cyclic utilization of protective agents and the avoidance of toxic substances, is also emphasized in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

N6-benzoyl cytosine undergoes various chemical reactions, including transamidation, esterification, and glycosylation. These reactions involve the cleavage of the C–N bond and the formation of new amide or ester bonds .

Common Reagents and Conditions

Transamidation and Esterification: These reactions are catalyzed by zinc triflate and di-tert-butyl peroxide (DTBP), and involve the reaction of secondary amides with aliphatic or aromatic amines and alcohols.

Glycosylation: This reaction involves the use of acetylated glycals and tin tetrachloride (SnCl4) as the condensing agent.

Major Products

The major products formed from these reactions include diverse amides and esters, as well as glycosylated nucleosides with modified carbohydrate moieties .

Applications De Recherche Scientifique

N6-benzoyl cytosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Antitumor Activity: N6-benzoyl cytosine has shown potential as an antitumor agent, exhibiting growth inhibitory activity against various tumor cells.

Antiviral Activity: This compound has been evaluated for its potential antiviral properties, particularly against rotaviral infections.

Chemotherapeutic Agent: N6-benzoyl cytosine is also studied for its chemotherapeutic potential, owing to its ability to inhibit the growth of cancer cells.

Building Blocks in Nucleic Acid Synthesis: The compound is used as a building block in the synthesis of modified nucleic acids, which are important for various biological and therapeutic applications.

Mécanisme D'action

The mechanism of action of N6-benzoyl cytosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The benzoyl group at the N6 position may enhance the compound’s ability to penetrate cell membranes and interact with molecular targets. The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to exert its effects through the inhibition of nucleic acid synthesis and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

N6-benzoyl cytosine can be compared with other benzoyl-modified nucleosides, such as N4-benzoyl cytosine and N6-benzoyl adenine. These compounds share similar structural features but differ in their specific biological activities and applications:

N4-benzoyl cytosine: This compound has been studied for its antimicrobial activity and its potential as a building block in nucleic acid synthesis.

N6-benzoyl adenine: Similar to N6-benzoyl cytosine, this compound has shown potential as an antitumor and antiviral agent.

The uniqueness of N6-benzoyl cytosine lies in its specific modification at the N6 position, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

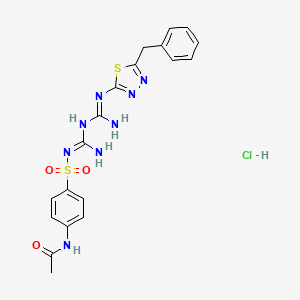

Propriétés

Numéro CAS |

467249-26-9 |

|---|---|

Formule moléculaire |

C11H9N3O2 |

Poids moléculaire |

215.21 g/mol |

Nom IUPAC |

4-amino-1-benzoylpyrimidin-2-one |

InChI |

InChI=1S/C11H9N3O2/c12-9-6-7-14(11(16)13-9)10(15)8-4-2-1-3-5-8/h1-7H,(H2,12,13,16) |

Clé InChI |

ZTRXFCGYDLPIDD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)N2C=CC(=NC2=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)

![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)

![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)